molecular formula C8H7BrN2 B2374466 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1639444-93-1

4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B2374466
CAS No.: 1639444-93-1
M. Wt: 211.062
InChI Key: XEBXMPICXRAHAP-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

“4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It should be stored in a refrigerator . The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for “4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine” could involve further exploration of its biological activities. For instance, it could be interesting to investigate its potential as a lead scaffold for the development of new FGFR inhibitors . Additionally, further studies could be conducted to explore its physical and chemical properties, as well as its reactivity in various chemical reactions .

Preparation Methods

The synthesis of 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 3-methyl-1H-pyrrolo[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the selective bromination at the 4-position of the pyrrolo[2,3-c]pyridine ring.

Mechanism of Action

Properties

IUPAC Name

4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-11-7-4-10-3-6(9)8(5)7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBXMPICXRAHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CN=CC(=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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